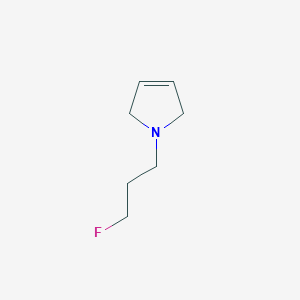
1-(3-Fluoropropyl)-2,5-dihydropyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Applications : It serves as a solvent, participates in organic compound synthesis, and acts as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluoropropyl)-2,5-dihydropyrrole consists of a pyrrolidine ring with a fluoropropyl substituent. The exact arrangement of atoms and stereochemistry can impact its properties and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the functional groups present in the molecule .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Fluoropyrimidine-Based Cancer Treatments
Fluoropyrimidine-based compounds, notably 5-fluorouracil (5-FU), are pivotal in treating various cancers. The efficacy and toxicity of 5-FU are significantly influenced by the metabolic enzyme dihydropyrimidine dehydrogenase (DPD). Variations in the DPD gene (DPYD) can lead to severe toxicity in patients treated with 5-FU. Studies have identified specific DPYD gene single nucleotide polymorphisms (SNPs) that affect enzyme activity and correlate with the severity of toxic side effects from 5-FU treatment (Morel et al., 2006). Clinical guidelines have been developed to tailor fluoropyrimidine dosing based on DPYD genotype to mitigate these risks (Amstutz et al., 2018).
Pharmacogenetics and Drug Toxicity
The study of pharmacogenetics, particularly concerning DPD deficiency, highlights the importance of genetic screening prior to fluoropyrimidine administration. Deficiencies in DPD activity can cause severe, life-threatening toxicities following standard doses of fluoropyrimidine drugs (Ezzeldin & Diasio, 2004). Identifying patients with DPD deficiency through prospective DPYD genotyping can significantly reduce the risk of severe toxicity, ensuring safer chemotherapy regimens (Lunenburg et al., 2016).
Chemical Innovation in Fluorescent Probes
Innovations in chemical structures related to dihydropyrimidine and pyrrole derivatives have led to the development of novel fluorescent probes. For example, the creation of a novel fluorescent core skeleton, 1,2-dihydropyrimidine derivatives, demonstrates the potential for such compounds in bioimaging and cellular compartment visualization. These probes offer enhanced photophysical properties and increased resistance to photobleaching, showcasing the versatility of pyrrole derivatives in scientific research beyond pharmacological applications (Kim et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 1-(3-Fluoropropyl)-2,5-dihydropyrrole is the estrogen receptor (ER), specifically in the context of ER-positive breast cancer . The compound is a selective estrogen receptor degrader (SERD), which means it binds to the ER and promotes its degradation .
Mode of Action
This compound interacts with its targets by binding to the ER, leading to its degradation . This degradation of the ER disrupts the normal signaling pathways that would be activated by estrogen, a hormone that can promote the growth of ER-positive breast cancer .
Biochemical Pathways
The action of this compound affects the estrogen signaling pathway. By degrading the ER, the compound prevents the receptor from activating gene transcription in response to estrogen . This disruption can lead to a decrease in the proliferation of ER-positive breast cancer cells .
Pharmacokinetics
It is known that the compound is administered orally and reaches steady state before day 8, without accumulation
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of the ER and the disruption of estrogen signaling . This can lead to a decrease in the proliferation of ER-positive breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy, as estrogen would compete with the compound for binding to the ER
Eigenschaften
IUPAC Name |
1-(3-fluoropropyl)-2,5-dihydropyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFLCWSAVSGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

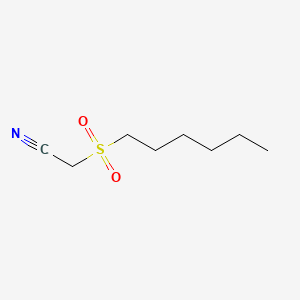
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
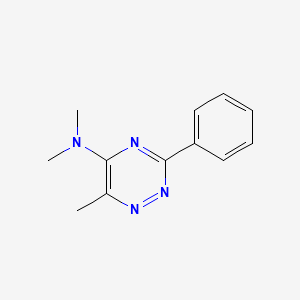

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)
![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)
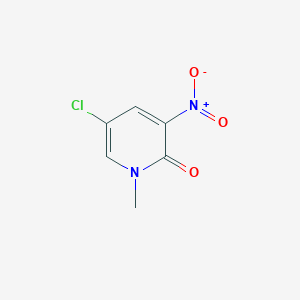
![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
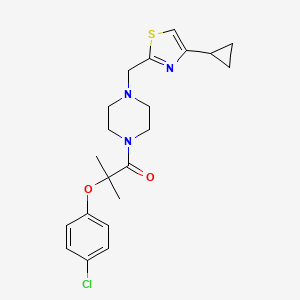
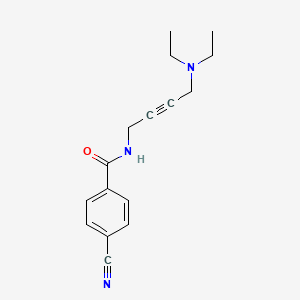
![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)